O-(5-Quinolyl)hydroxylamine
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Overview
Description
O-(5-Quinolyl)hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines, which are characterized by the presence of an -NH-OH group. This compound is derived from quinoline, a heterocyclic aromatic organic compound. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(5-Quinolyl)hydroxylamine typically involves the reaction of 5-quinolinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of hydroxylamines, including this compound, often involves the hydrolysis of oximes. A novel method combines electrodialysis with oxime hydrolysis, which integrates oxime hydrolysis, hydroxylamine protonation, and separation into a single process. This method offers high yield and efficiency under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: O-(5-Quinolyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form quinoline derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
O-(5-Quinolyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(5-Quinolyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It facilitates the formation of C-N, N-N, O-N, and S-N bonds through electrophilic amination. This process involves the transfer of the amino group to various substrates, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
- O-Benzoylhydroxylamine
Comparison: O-(5-Quinolyl)hydroxylamine is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. Unlike other hydroxylamines, it exhibits unique reactivity patterns and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
O-quinolin-5-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6H,10H2 |
InChI Key |
CBGQUOKPDGJOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)ON |
Origin of Product |
United States |
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